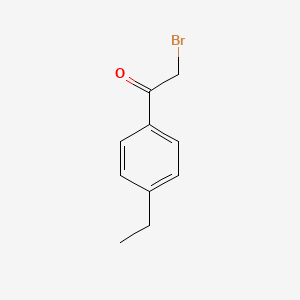

2-Bromo-1-(4-ethylphenyl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(4-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYSPDGJBPTDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496523 | |

| Record name | 2-Bromo-1-(4-ethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2632-14-6 | |

| Record name | 2-Bromo-1-(4-ethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Alpha Bromoketones in Advanced Organic Synthesis

Alpha-bromoketones, a class of organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group, are of paramount importance in modern organic synthesis. Their significance stems from the presence of two reactive electrophilic centers: the alpha-carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity allows for a diverse range of chemical transformations, making them invaluable precursors for constructing complex molecular architectures. nih.gov

The bromine atom, being a good leaving group, renders the adjacent carbon highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups by reacting with a wide range of nucleophiles such as amines, thiols, and alkoxides. Furthermore, the carbonyl group can participate in a variety of reactions, including reductions to form alcohols or reactions with organometallic reagents to create new carbon-carbon bonds. This versatility is a cornerstone of their utility in synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.gov For instance, alpha-bromoketones are key starting materials in the Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole rings. nih.govbiointerfaceresearch.com

The reactivity of alpha-bromoketones can be further modulated by the substituents on the aromatic ring. In the case of 2-Bromo-1-(4-ethylphenyl)ethanone, the ethyl group at the para position influences the electronic properties of the molecule, which can in turn affect reaction rates and yields. The synthesis of this specific alpha-bromoketone is commonly achieved through the bromination of its parent ketone, 1-(4-ethylphenyl)ethanone.

Table 1: Physicochemical Properties of this compound and Related Compounds

Future Directions: Exploring Derivatives of 2 Bromo 1 4 Ethylphenyl Ethanone

Established Synthetic Routes for this compound

The introduction of a bromine atom at the alpha-position to the carbonyl group of 4-ethylacetophenone is the cornerstone of synthesizing this compound. This transformation is typically accomplished through electrophilic substitution on the enol or enolate form of the ketone.

Bromination Strategies for Substituted Acetophenone (B1666503) Precursors

The most common precursor for the synthesis of this compound is 1-(4-ethylphenyl)ethanone, also known as 4'-ethylacetophenone. The primary strategies for its bromination involve direct bromination using molecular bromine or the use of N-bromosuccinimide (NBS) as a brominating agent.

Direct bromination using molecular bromine (Br₂) in an acidic medium is a well-established method for the α-bromination of ketones. libretexts.orgorgsyn.org The reaction is typically carried out in a solvent like glacial acetic acid, which facilitates the formation of the enol intermediate, the active nucleophile in the reaction. orgsyn.orgmasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, increasing the rate of enolization. masterorganicchemistry.com The enol then attacks the electrophilic bromine, leading to the formation of the α-bromoketone. masterorganicchemistry.com

A common laboratory procedure involves the slow addition of bromine to a solution of 4-ethylacetophenone in glacial acetic acid. orgsyn.org The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, indicating that enol formation is the rate-determining step. libretexts.org

A greener approach involves the use of Oxone and ammonium (B1175870) bromide in methanol, which avoids hazardous bromine reagents. Refluxing the reaction mixture for 1.5 hours can yield the desired product in approximately 86% yield after workup. Another method utilizes phenyltrimethylammonium (B184261) tribromide in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, followed by warming to room temperature.

Table 1: Comparison of Direct Bromination Methods

| Brominating Agent | Solvent | Catalyst/Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | Glacial Acetic Acid | Acid-catalyzed | 69-72% (for p-bromoacetophenone) | orgsyn.org |

| Oxone, Ammonium Bromide | Methanol | Reflux | ~86% | |

| Phenyltrimethylammonium Tribromide | Anhydrous THF | 0°C to room temp | - |

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent often preferred over liquid bromine due to its ease of handling and the ability to control the reaction conditions more effectively. shodhsagar.commasterorganicchemistry.com NBS provides a low, constant concentration of bromine in the reaction mixture, which can help to minimize side reactions. masterorganicchemistry.com

The α-bromination of acetophenones using NBS can be catalyzed by acids, such as p-toluenesulfonic acid (p-TsOH), or initiated by light. shodhsagar.com In the presence of an acid catalyst, the reaction proceeds through an enol intermediate, similar to direct bromination. shodhsagar.com The byproduct of the reaction, succinimide, can be recovered and recycled, making the process more environmentally friendly. shodhsagar.com

For instance, the reaction of acetophenone with NBS and p-TsOH in acetonitrile (B52724) yields α-bromoacetophenone in high yields. shodhsagar.com It has been noted that this reaction does not proceed in the absence of the acid catalyst under thermal conditions but can be initiated photochemically. shodhsagar.com

Alternative Synthetic Paradigms for Alpha-Bromoketones

While the bromination of acetophenones is the most direct route, alternative methods for the synthesis of α-bromoketones have been developed, offering different starting materials and reaction pathways.

One such method involves the one-pot synthesis of α-bromoketones from secondary alcohols. rsc.orgrsc.org This process utilizes inexpensive and non-toxic reagents like ammonium bromide and Oxone. rsc.orgrsc.org The reaction proceeds through two consecutive steps: the oxidation of the secondary alcohol to the corresponding ketone, followed by the oxidative bromination of the in-situ generated ketone. rsc.org This cascade reaction approach is efficient and environmentally friendly. rsc.org

Catalytic cascade reactions, inspired by polyketide biosynthesis, represent another advanced strategy. nih.gov These reactions can assemble complex molecules from simpler precursors in a single pot, often with high stereoselectivity. While specific examples for this compound are not detailed, the principles of these reactions, such as sequential aldol (B89426) additions and cyclizations, offer potential for novel synthetic routes to α-haloketones. nih.gov

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts, such as di-brominated species or ring-brominated products.

Key parameters that can be adjusted include:

Stoichiometry of the Brominating Agent: Using a slight excess or a stoichiometric amount of the brominating agent is common. For instance, using 0.9–1.0 equivalent of Br₂ can help to control the reaction and minimize over-bromination.

Reaction Temperature: Lowering the reaction temperature, often to 0°C or below, can increase the selectivity of the bromination and reduce the rate of side reactions. orgsyn.org

Solvent: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common choice for direct bromination, while chloroform (B151607) and tetrahydrofuran are also used. orgsyn.org

Catalyst: In NBS bromination, the type and amount of catalyst can significantly affect the reaction outcome. shodhsagar.com

Workup Procedure: Proper workup is essential to neutralize any remaining acid or bromine and to remove byproducts. This often involves washing with solutions of sodium bicarbonate and sodium thiosulfate. Purification is typically achieved by recrystallization from solvents like diethyl ether or ethanol.

A study on the electrochemical α-bromination of acetophenone using ammonium bromide highlighted the importance of solvent and acid strength. lookchem.com A mixture of water and acetonitrile with a moderate sulfuric acid concentration (0.33 M) was found to be optimal, yielding 80% of α-bromoacetophenone. lookchem.com

Scalability Considerations and Industrial Production Methodologies in Chemical Engineering

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. These include managing the heat generated during the reaction (exothermicity), ensuring efficient mixing, and handling potentially hazardous materials like bromine on a large scale.

Industrial production methodologies often favor processes that are:

Cost-effective: Utilizing inexpensive and readily available starting materials and reagents.

Efficient: High-yielding and requiring minimal purification steps.

Safe: Minimizing the use of hazardous substances and incorporating robust safety protocols.

Environmentally friendly: Reducing waste and energy consumption.

A patent describes a method for synthesizing α-bromoketones that also co-produces a brominated hydrocarbon, potentially increasing the atom economy of the process. google.com This method uses water as a solvent, which is a significant advantage from an environmental and safety perspective. google.com The reaction involves the bromination of an aryl alkyl ketone in the presence of an alcohol or an epoxy compound, where the generated hydrogen bromide reacts with the alcohol/epoxy to form the brominated hydrocarbon. google.com

The use of continuous flow reactors is another approach that can address some of the challenges of scalability. Flow chemistry offers better control over reaction parameters, improved heat transfer, and enhanced safety, making it an attractive option for the industrial production of fine chemicals like this compound.

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 4 Ethylphenyl Ethanone

Nucleophilic Substitution Reactions of the Alpha-Bromine Moiety

The bromine atom attached to the carbon alpha to the carbonyl group is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of 2-Bromo-1-(4-ethylphenyl)ethanone, enabling the formation of new carbon-heteroatom bonds.

Formation of Carbon-Nitrogen Bonds via Amine Nucleophiles

The reaction of this compound with various amine nucleophiles leads to the formation of α-aminoketones. This transformation is a standard SN2 reaction where the amine displaces the bromide ion. The electronic nature of the substituents on the amine can influence the reaction rate.

Detailed Research Findings: Studies have shown that both primary and secondary amines readily react with α-bromo ketones. For instance, the reaction with dimethylamine (B145610) would yield 2-(dimethylamino)-1-(4-ethylphenyl)ethanone. The reaction conditions typically involve a polar solvent and often a base to neutralize the hydrobromic acid formed as a byproduct. The presence of the ethyl group on the phenyl ring has a minor electronic effect on the reactivity of the α-carbon.

| Amine Nucleophile | Product |

| Dimethylamine | 2-(Dimethylamino)-1-(4-ethylphenyl)ethanone nih.gov |

| Pyrrolidine | 1-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanone |

| Aniline | 2-Anilino-1-(4-ethylphenyl)ethanone |

Formation of Carbon-Sulfur Bonds via Thiol Nucleophiles

Thiol nucleophiles, being "soft" nucleophiles, react efficiently with the "soft" electrophilic α-carbon of this compound to form α-thioketones. This reaction is analogous to the reaction with amines and proceeds via an SN2 mechanism.

Detailed Research Findings: The synthesis of 1-(4-hydroxyphenyl)-2-((aryl)thio)ethanones has been reported through the reaction of 2-bromo-4'-hydroxyacetophenone (B28259) with various heterocyclic thiols. nih.gov This suggests that similar reactions can be expected with this compound. For example, reaction with a benzothiazole (B30560) thiol derivative in the presence of a base would yield the corresponding 2-(benzo[d]thiazol-2-ylthio)-1-(4-ethylphenyl)ethanone. nih.gov These reactions are often carried out in polar aprotic solvents like DMF or acetonitrile (B52724).

| Thiol Nucleophile | Product |

| Benzenethiol | 1-(4-Ethylphenyl)-2-(phenylthio)ethanone |

| 2-Mercaptobenzothiazole | 2-(Benzo[d]thiazol-2-ylthio)-1-(4-ethylphenyl)ethanone nih.gov |

| Ethanethiol | 2-(Ethylthio)-1-(4-ethylphenyl)ethanone |

Reactions with Azole Derivatives (e.g., Imidazole)

Azole derivatives, such as imidazole (B134444) and its analogs, are nitrogen-containing heterocyclic compounds that can act as nucleophiles. The reaction of this compound with imidazole results in the formation of N-substituted imidazole derivatives.

Detailed Research Findings: The synthesis of 1-(aryl)-2-(1H-imidazol-1-yl)ethanones is a well-established synthetic route. chemicalbook.comresearchgate.net For example, reacting this compound with imidazole in a suitable solvent like acetonitrile would yield 1-(4-ethylphenyl)-2-(1H-imidazol-1-yl)ethanone. epa.gov This reaction is often facilitated by a base to scavenge the HBr produced. The resulting imidazole-containing ketones are of interest in medicinal chemistry.

| Azole Derivative | Product |

| Imidazole | 1-(4-Ethylphenyl)-2-(1H-imidazol-1-yl)ethanone epa.gov |

| 1,2,4-Triazole | 1-(4-Ethylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone |

| Benzimidazole | 2-(1H-Benzo[d]imidazol-1-yl)-1-(4-ethylphenyl)ethanone |

Chemical Modifications of the Carbonyl Group

The carbonyl group in this compound is another site for chemical transformations, including reduction and oxidation reactions.

Reduction Reactions to Alcohols

The carbonyl group of an aromatic ketone can be reduced to a secondary alcohol using various reducing agents.

Detailed Research Findings: The reduction of acetophenones to their corresponding alcohols is a common transformation. For instance, the reduction of 4-ethylacetophenone to 1-(4-ethylphenyl)ethanol (B2532589) has been studied. researchgate.net Similarly, this compound can be reduced to 2-bromo-1-(4-ethylphenyl)ethanol. guidechem.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the bromine atom.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH4) | 2-Bromo-1-(4-ethylphenyl)ethanol guidechem.com |

| Lithium Aluminum Hydride (LiAlH4) | 2-Bromo-1-(4-ethylphenyl)ethanol |

Oxidation Reactions of Aromatic Ketones

Aromatic ketones can undergo oxidation reactions, most notably the Baeyer-Villiger oxidation, which converts a ketone into an ester.

Detailed Research Findings: The Baeyer-Villiger oxidation is a well-known reaction that transforms ketones into esters using peroxyacids or peroxides. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net In the case of this compound, the migratory aptitude of the groups attached to the carbonyl carbon determines the product. The aryl group generally has a higher migratory aptitude than the bromomethyl group. Therefore, the expected product of the Baeyer-Villiger oxidation would be 4-ethylphenyl bromoacetate. This reaction is typically carried out with reagents like meta-chloroperoxybenzoic acid (m-CPBA).

| Oxidizing Agent | Product |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 4-Ethylphenyl bromoacetate |

| Peroxyacetic acid | 4-Ethylphenyl bromoacetate |

Electrophilic Aromatic Substitution on the Phenyl Ring for Derivatization

The derivatization of this compound through electrophilic aromatic substitution on the phenyl ring presents a viable, albeit challenging, pathway for the synthesis of novel, substituted analogues. The reactivity of the aromatic ring is governed by the electronic effects of its two substituents: the activating ethyl group and the deactivating bromoacetyl group.

The ethyl group at the para-position is an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation. This increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. Conversely, the bromoacetyl group at the 1-position is a deactivating meta-director. The carbonyl group's electron-withdrawing resonance and inductive effects significantly reduce the ring's nucleophilicity.

The interplay of these two opposing effects dictates the regioselectivity of electrophilic substitution. The activating ortho, para-directing influence of the ethyl group and the deactivating meta-directing effect of the bromoacetyl group converge to favor substitution at the position ortho to the ethyl group and meta to the bromoacetyl group (C3 position).

While specific literature detailing the electrophilic aromatic substitution on this compound is not extensively available, the reactivity can be predicted based on established principles and the observed reactions of analogous compounds. For instance, the nitration of similar acetophenone (B1666503) derivatives proceeds under standard conditions, and the bromination of substituted acetophenones has been well-documented.

Below is a table summarizing the predicted outcomes of key electrophilic aromatic substitution reactions on this compound, based on the reactivity of similar compounds.

| Reaction | Reagents and Conditions | Predicted Product |

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄, 0-10 °C | 2-Bromo-1-(4-ethyl-3-nitrophenyl)ethanone |

| Halogenation (Bromination) | Br₂, FeBr₃, in a suitable solvent (e.g., CCl₄) | 2-Bromo-1-(3-bromo-4-ethylphenyl)ethanone |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | 2-Bromo-1-(4-ethyl-3-sulfonylphenyl)ethanone |

| Friedel-Crafts Acylation | Acyl halide (e.g., CH₃COCl), AlCl₃ | Reaction is unlikely to proceed due to the strong deactivating effect of the bromoacetyl group. |

It is important to note that the deactivating nature of the bromoacetyl group may necessitate harsher reaction conditions (e.g., higher temperatures or stronger catalysts) to achieve reasonable yields compared to more activated aromatic substrates. Furthermore, the potential for side reactions, such as oxidation of the ethyl group under harsh nitrating or sulfonating conditions, should be considered.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 4 Ethylphenyl Ethanone and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in characteristic absorption bands in the spectrum. The position, intensity, and shape of these bands provide a molecular fingerprint, allowing for the elucidation of the compound's structure.

For 2-Bromo-1-(4-ethylphenyl)ethanone, the IR spectrum is expected to exhibit several key absorption bands that correspond to its constituent functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration of the ketone group, which typically appears as a strong, sharp band in the region of 1680-1700 cm⁻¹. The presence of the bromine atom alpha to the carbonyl group can slightly shift this frequency.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the benzene (B151609) ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring (1,4-disubstitution or para) can be confirmed by the presence of a strong C-H out-of-plane bending vibration in the 800-850 cm⁻¹ range.

The aliphatic ethyl group also produces distinct signals. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2850-2975 cm⁻¹ range. The C-H bending vibrations for these groups will appear in the 1375-1470 cm⁻¹ region. Finally, the C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (ethyl) | Stretch | 2850 - 2975 |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H (ethyl) | Bend | 1375 - 1470 |

| Aromatic C-H (para) | Out-of-plane Bend | 800 - 850 |

| C-Br | Stretch | 500 - 700 |

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

While the specific crystal structure of this compound has not been reported in detail, extensive crystallographic studies have been performed on closely related derivatives. These studies serve as excellent models for understanding the likely structural properties and intermolecular interactions of the title compound. The general approach for such compounds involves growing suitable single crystals, often by slow evaporation from a solvent mixture like ethanol/ether, and collecting diffraction data at low temperatures to minimize thermal vibrations.

A study on 2-Bromo-1-(4-methoxyphenyl)ethanone revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis showed that the ketone side chain is essentially coplanar with the benzene ring, a feature maintained by a strong intramolecular C-H···O interaction that forms a pseudo-five-membered ring. researchgate.net In the crystal lattice, molecules are linked into one-dimensional chains along the b-axis through weak intermolecular aromatic C-H···O hydrogen bonds. researchgate.net

Similarly, the crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone has been determined. nih.govresearchgate.net This compound also crystallizes in the monoclinic system (P2₁/c). The structure consists of two independent molecules in the asymmetric unit. nih.gov In contrast to the methoxy (B1213986) derivative, the dominant intermolecular interaction in the hydroxyl derivative is a classical O-H···O hydrogen bond, which links the molecules into independent one-dimensional chains. nih.govresearchgate.net

These findings suggest that this compound would likely exhibit a planar conformation between the phenyl ring and the carbonyl group. The crystal packing would be influenced by weak intermolecular interactions, such as C-H···O and C-H···π interactions, in the absence of a strong hydrogen bond donor like a hydroxyl group.

Table 2: Crystallographic Data for 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₉BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7360 (15) |

| b (Å) | 12.441 (3) |

| c (Å) | 10.048 (2) |

| β (°) | 111.42 (3) |

| Volume (ų) | 900.3 (4) |

| Z | 4 |

| Temperature (K) | 305 |

Table 3: Crystallographic Data for 2-Bromo-1-(4-hydroxyphenyl)ethanone nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₇BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6495 (15) |

| b (Å) | 15.052 (3) |

| c (Å) | 14.3562 (19) |

| β (°) | 123.224 (7) |

| Volume (ų) | 1563.5 (5) |

| Z | 8 |

| Temperature (K) | 293 |

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 4 Ethylphenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. taylorfrancis.com DFT calculations are instrumental in understanding the structure, stability, and reactivity of 2-Bromo-1-(4-ethylphenyl)ethanone.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure, or stationary point on the potential energy surface, is determined. q-chem.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Based on crystallographic data of similar acetophenone (B1666503) derivatives, the atoms of the aliphatic substituent are expected to be nearly coplanar with the aromatic system and its conjugated carbonyl group. nih.gov

Following optimization, a vibrational frequency analysis is typically performed. q-chem.com This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. q-chem.com The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value | Description |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Carbonyl double bond |

| C-Br Bond Length | ~1.95 Å | Carbon-Bromine single bond |

| Phenyl Ring C-C | ~1.39 - 1.41 Å | Aromatic carbon-carbon bonds |

| C-C-O Angle | ~120° | Angle around the carbonyl carbon |

DFT is also employed to explore the mechanisms of chemical reactions involving this compound. A key reaction for this molecule is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. To study this, computational chemists locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products.

The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate. By mapping the minimum energy path (MEP) from reactants to products through the transition state, a detailed understanding of the reaction's energetics can be achieved. This analysis helps in predicting reaction feasibility and selectivity under different conditions.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgethz.ch The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ethz.ch

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic character of a molecule. |

For this compound, the HOMO is expected to be localized primarily on the ethyl-substituted phenyl ring, while the LUMO is likely centered on the α-bromoketone moiety, particularly the C-Br antibonding orbital. This distribution makes the molecule susceptible to nucleophilic attack at the carbon atom attached to the bromine.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. numberanalytics.com The MEP is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.netresearchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are characteristic of sites prone to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are susceptible to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

For this compound, the MEP map would show a significant region of negative potential (red) around the electronegative oxygen atom of the carbonyl group. This site is the primary center for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms and, significantly, near the carbon atom bonded to the bromine, highlighting its susceptibility to nucleophilic attack.

Nuclear Magnetic Shielding Tensor Calculations for Spectroscopic Correlation

Theoretical calculations of nuclear magnetic shielding tensors are essential for interpreting and predicting Nuclear Magnetic Resonance (NMR) spectra. q-chem.com The chemical shift observed in an NMR experiment is a scalar value that arises from the isotropic average of the shielding tensor, a second-rank tensor that describes the shielding of a nucleus from the external magnetic field by the surrounding electrons. nih.gov

Quantum chemical methods, particularly DFT combined with approaches like the Gauge-Including Atomic Orbital (GIAO) method, can accurately calculate these shielding tensors. q-chem.comrespectprogram.org By computing the shielding for each nucleus (e.g., ¹H, ¹³C) in the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data allows for the confident assignment of spectral peaks to specific atoms in the molecule and can help validate the computed molecular structure. nih.gov

Table 3: Conceptual ¹³C NMR Chemical Shift Correlation

| Carbon Atom | Expected Chemical Shift Range (ppm) | Rationale based on Shielding |

|---|---|---|

| Carbonyl Carbon (C=O) | 190-200 | Highly deshielded due to the electronegative oxygen and sp² hybridization. |

| Alpha-Carbon (CH₂Br) | 30-40 | Deshielded by the adjacent carbonyl and the electronegative bromine atom. |

| Phenyl Carbon (C-CO) | 135-145 | Deshielded due to attachment to the carbonyl group. |

| Phenyl Carbon (C-Ethyl) | 140-150 | Deshielded due to substitution on the aromatic ring. |

| Other Phenyl Carbons | 125-130 | Typical aromatic region, shielding influenced by the ethyl group. |

Conformational Analysis and Molecular Dynamics Simulations

While geometry optimization identifies a single, static minimum-energy structure, molecules are dynamic entities. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this involves studying the rotation around the single bonds, particularly the bond connecting the phenyl ring to the carbonyl group and the bond in the bromoethyl side chain. A potential energy scan (PES) can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step to identify the most stable conformers. taylorfrancis.com

Molecular Dynamics (MD) simulations provide a more comprehensive view of the molecule's dynamic behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational changes, molecular vibrations, and interactions with a solvent or other molecules. This approach offers insights into the flexibility of the molecule and the accessibility of different reactive conformations, which can be crucial for understanding its biological activity or its behavior in a condensed phase.

Intermolecular Interaction Modeling (e.g., Halogen Bonding, Hydrogen Bonding)

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry and material properties of crystalline solids. For this compound, a molecule featuring a bromine atom and a carbonyl group, halogen bonding and hydrogen bonding are the most probable and significant non-covalent interactions governing its crystal packing and molecular assembly. While specific computational and experimental studies on the intermolecular interactions of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the analysis of closely related structures.

Halogen Bonding

The bromine atom in this compound can act as a halogen bond donor. This interaction, denoted as C-Br···O, would involve the electrophilic region on the bromine atom (the σ-hole) interacting with the nucleophilic oxygen atom of the carbonyl group from an adjacent molecule. The strength and geometry of this interaction are influenced by the electronic environment of both the halogen bond donor and acceptor. The presence of the electron-withdrawing carbonyl group adjacent to the bromine atom enhances its σ-hole, making it a more potent halogen bond donor.

Hydrogen Bonding

Insights from the crystal structure analysis of analogous compounds, such as 2-Bromo-1-(4-hydroxyphenyl)ethanone and 2-Bromo-1-(4-methoxyphenyl)ethanone, provide a basis for understanding the potential intermolecular interactions in this compound.

In the case of 2-Bromo-1-(4-hydroxyphenyl)ethanone, the crystal structure reveals the presence of strong O-H···O hydrogen bonds that link the molecules into chains. nih.govresearchgate.net This highlights the capability of the carbonyl oxygen to act as a potent hydrogen bond acceptor.

For 2-Bromo-1-(4-methoxyphenyl)ethanone, weak intermolecular aromatic C-H···O hydrogen bonding interactions have been observed, resulting in the formation of one-dimensional chains in the crystal structure. researchgate.netnih.gov This observation is particularly relevant as it demonstrates the potential for the phenyl and alkyl hydrogens in this compound to engage in similar interactions.

Based on these related structures, a theoretical model for the intermolecular interactions in this compound would likely involve a combination of C-Br···O halogen bonds and C-H···O hydrogen bonds, creating a complex three-dimensional supramolecular network.

The following tables summarize the types of intermolecular interactions expected for this compound based on the analysis of its functional groups and data from analogous compounds.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C-Br | C=O |

| Hydrogen Bond | C-H (Aromatic) | C=O |

| Hydrogen Bond | C-H (Ethyl) | C=O |

Table 2: Geometric Parameters of Intermolecular Interactions in Analogous Compounds

| Compound | Interaction | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | O-H···O | 2.7-2.8 | ~170 | nih.govresearchgate.net |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | C-H···O | ~3.4 | ~150 | researchgate.netnih.gov |

Note: The data in Table 2 is for analogous compounds and serves as a reference for the potential interactions in this compound. 'D' represents the donor atom (O or C) and 'A' represents the acceptor atom (O).

Further computational modeling, such as Density Functional Theory (DFT) calculations and molecular electrostatic potential (MEP) surface analysis, would be invaluable to precisely quantify the energies and geometries of these interactions for this compound. Such studies would provide a deeper understanding of its solid-state behavior and guide the design of new materials with desired properties.

Research Applications and Bioactive Potentials of 2 Bromo 1 4 Ethylphenyl Ethanone in Advanced Chemical Disciplines

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The bifunctional nature of 2-Bromo-1-(4-ethylphenyl)ethanone makes it an ideal starting material for constructing intricate molecular architectures. The electrophilic carbonyl carbon and the carbon atom bearing the bromine are both susceptible to nucleophilic attack, allowing for a diverse range of chemical transformations.

Synthesis of Heterocyclic Frameworks and Polycyclic Compounds

The reactivity of α-bromoketones is widely exploited in the synthesis of various heterocyclic compounds. For instance, the closely related compound, 2-Bromo-1-(4-fluorophenyl)ethanone, serves as a versatile building block for creating more complex molecules, including various heterocycles. nbinno.com It is instrumental in the synthesis of thiazolo[3,2-b] nbinno.comsigmaaldrich.comnih.govtriazoles, which are noted for their potential antimicrobial activities. nbinno.com This synthetic strategy typically involves the reaction of the α-bromoketone with a suitable nitrogen- and sulfur-containing nucleophile, leading to the formation of the fused heterocyclic system.

Given the similar electronic properties of the para-substituents, it is highly probable that this compound can be employed in analogous synthetic routes to generate a variety of heterocyclic frameworks. These reactions often proceed through a Hantzsch-type synthesis or similar condensation reactions, providing access to thiazoles, imidazoles, and other related five-membered rings, which are core structures in many biologically active compounds.

Precursor in the Synthesis of Pharmaceutical Analogues (e.g., Adrenaline-Type Pharmaceuticals)

Research has demonstrated that structural analogues of this compound are pivotal in the synthesis of pharmaceutical compounds. A notable example is 2-Bromo-1-(4-hydroxyphenyl)ethanone, which is widely utilized in the preparation of adrenaline-type drugs. nih.govresearchgate.net The synthesis generally involves the reaction of the α-bromoketone with an amine, followed by reduction of the ketone to a secondary alcohol, mirroring the core structure of adrenaline and its derivatives.

The ethyl group on the phenyl ring of this compound can influence the lipophilicity and metabolic stability of the final pharmaceutical analogue. This makes it a potentially valuable precursor for developing new adrenergic agonists or antagonists with modified pharmacokinetic and pharmacodynamic profiles. The synthetic pathways established for the hydroxyl analogue can be readily adapted, positioning this compound as a key starting material for novel cardiovascular or bronchodilator drug candidates.

Pharmacophore Development and Drug Design Research

The structural motif of this compound serves as a valuable pharmacophore that can be elaborated upon to design and synthesize new therapeutic agents. Its ability to act as a scaffold for introducing various functional groups allows for the fine-tuning of biological activity.

Investigation of Bioactive Properties in Drug Discovery Pipelines

The derivatives of α-bromoketones are actively investigated in drug discovery pipelines for their diverse bioactive properties. For example, derivatives of 2-Bromo-1-(4-fluorophenyl)ethanone are explored for their potential as aromatase inhibitors. nbinno.com Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent cancers like breast cancer. nbinno.com The core structure provided by the bromo-ethanone derivative is essential for building molecules that can effectively interact with the active site of such enzymes. The ethyl-substituted phenyl ring of this compound could offer unique interactions within the enzyme's active site, potentially leading to the discovery of new and more selective inhibitors.

Exploration in Anticancer Research Models

The exploration of compounds derived from α-bromoketones in anticancer research is an active field. Studies on 2-Bromo-1-(4-fluorophenyl)ethanone and its derivatives have shown cytotoxic activity against various cancer cell lines, including HCT-116 and HeLa cells, with the ability to induce cell death in a concentration-dependent manner. nbinno.com Chalcones, which can be synthesized from precursors like this compound, are a class of natural compounds known for their anticancer effects. ejmo.org Newly synthesized chalcone (B49325) derivatives have demonstrated significant cytotoxic effects against human lung and colon cancer cells. ejmo.org

Furthermore, the furan-2(5H)-one core, which can be synthesized from related bromo-compounds, has been investigated for its anticancer properties. Derivatives of this core have been shown to induce apoptosis in colon cancer cell lines by down-regulating survivin and activating caspase-3. mdpi.com This highlights the potential of using this compound to generate novel compounds with potent and selective anticancer activity.

| Compound Class | Precursor Analogue | Cancer Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|---|

| Fluorinated Derivatives | 2-Bromo-1-(4-fluorophenyl)ethanone | HCT-116, HeLa | Concentration-dependent cytotoxicity | nbinno.com |

| Chalcone Derivatives | Chalcone Precursors | A549 (lung), H1299 (lung), HCT116 (colon), HT29 (colon) | Significant cytotoxic effect | ejmo.org |

| Furan-2(5H)-one Derivatives | Mucobromic Acid (a bromo-furanone) | HCT-116 (colon) | Induction of apoptosis | mdpi.com |

Studies on Antimicrobial Activities and Mechanisms

The synthesis of heterocyclic compounds from α-bromoketones has led to the discovery of potent antimicrobial agents. As mentioned earlier, thiazolo[3,2-b] nbinno.comsigmaaldrich.comnih.govtriazoles synthesized from 2-Bromo-1-(4-fluorophenyl)ethanone have shown potential antimicrobial activity. nbinno.com The mechanism of action for such heterocyclic systems often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Applications in the Design of Haptens for Immunological Screening

The versatility of this compound as a precursor is particularly evident in its application in the design of haptens for immunological screening. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. This principle is fundamental to the development of immunoassays for detecting small molecules in various samples.

The primary route through which this compound contributes to this field is via its conversion to 2-amino-4-(4-ethylphenyl)thiazole. This transformation is typically achieved through the well-established Hantzsch thiazole (B1198619) synthesis, which involves the reaction of the α-haloketone (this compound) with a thioamide, most commonly thiourea (B124793). youtube.com

The resulting 2-amino-4-(4-ethylphenyl)thiazole possesses a reactive amino group which is crucial for its function as a hapten. This amino group can be chemically modified to introduce a linker or spacer arm with a terminal functional group, such as a carboxylic acid or an additional amino group. This process, known as functionalization, is a key step in preparing the hapten for conjugation to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The spacer arm is important as it helps to present the haptenic determinant to the immune system more effectively, leading to the generation of more specific antibodies.

While direct studies detailing the use of 2-amino-4-(4-ethylphenyl)thiazole as a hapten are not extensively documented, the broader class of 2-aminothiazole (B372263) derivatives has been widely recognized for its significant biological activities. nih.govresearchgate.netmdpi.comnih.gov This includes their investigation as potential therapeutic agents, which often involves understanding their interaction with biological macromolecules—a principle that overlaps with their potential as haptens for generating specific antibodies. nih.govresearchgate.net The development of immunoassays for other small molecules containing thiazole or amino functionalities further supports the feasibility of this application. google.com

The general process for developing an immunoassay using a hapten derived from this compound would involve the following steps:

Synthesis of the Hapten: this compound is reacted with thiourea to form 2-amino-4-(4-ethylphenyl)thiazole.

Functionalization of the Hapten: The amino group on the thiazole ring is modified to introduce a linker with a terminal reactive group.

Conjugation to a Carrier Protein: The functionalized hapten is covalently linked to a carrier protein to create an immunogen.

Immunization and Antibody Production: The immunogen is used to immunize an animal, leading to the production of polyclonal or monoclonal antibodies specific to the hapten.

Immunoassay Development: The produced antibodies are then used to develop a competitive immunoassay for the detection of the free hapten (the target analyte).

This approach allows for the development of sensitive and specific analytical methods for the detection and quantification of small molecules structurally related to 2-amino-4-(4-ethylphenyl)thiazole.

Research in Specialty Chemical and Material Science Applications

The utility of this compound extends into the realm of specialty chemical and material science, again primarily through its conversion to aryl-substituted thiazole derivatives. These derivatives are of interest due to their unique electronic and photophysical properties, which can be tailored by altering the substituents on the thiazole and aryl rings.

Aryl-substituted thiazoles have been investigated for their potential as:

Fluorescent Dyes and Optical Brighteners: The conjugated π-system of the arylthiazole structure can give rise to fluorescence, making them candidates for use as dyes in various applications, including biological imaging and as components in fluorescent sensors.

Liquid Crystals: The rigid, rod-like structure of certain aryl-substituted thiazoles can lead to the formation of liquid crystalline phases. The ethylphenyl group in the derivative from this compound could influence the mesomorphic properties, such as the temperature range of the liquid crystal phase.

Organic Semiconductors: Thiazole-containing compounds have been explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the 2-amino-4-(4-ethylphenyl)thiazole derivative could be tuned for such applications.

Polymer Science: The reactive amino group on the 2-amino-4-(4-ethylphenyl)thiazole provides a handle for incorporating this moiety into polymer chains. This can be achieved through polymerization reactions, leading to materials with modified thermal, optical, or conductive properties. For example, the thiazole unit could be part of the polymer backbone or a pendant group.

The synthesis of these advanced materials often begins with the versatile this compound as a starting block for creating the core thiazole structure. The subsequent chemical modifications of the 2-amino-4-(4-ethylphenyl)thiazole allow for the fine-tuning of the final material's properties. For instance, the amino group can be diazotized and coupled with other aromatic compounds to create azo dyes with specific colors. Furthermore, the thiazole ring itself can be involved in the formation of metal complexes, leading to materials with interesting magnetic or catalytic properties. rsc.org

While specific, large-scale industrial applications of materials derived from this compound are not yet widespread, the ongoing research into the properties of aryl-substituted thiazoles suggests a promising future for this compound in the development of new and innovative specialty chemicals and materials.

Emerging Research Directions and Future Perspectives for 2 Bromo 1 4 Ethylphenyl Ethanone Studies

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of α-bromoketones, including 2-bromo-1-(4-ethylphenyl)ethanone, is drawing significant attention in the field of green chemistry, which aims to create more sustainable and environmentally friendly chemical processes. mdpi.com Traditional methods for synthesizing this compound often involve the use of hazardous reagents like molecular bromine and chlorinated solvents, which pose environmental and safety risks. scielo.br

Current research is focused on developing greener alternatives that minimize waste, reduce energy consumption, and utilize less toxic substances. mdpi.com One promising approach is the use of N-bromosuccinimide (NBS) as a brominating agent. NBS is a solid and easier to handle compared to liquid bromine, making the process safer and more controlled. scielo.br Mechanochemistry, a technique that uses mechanical force to drive chemical reactions, is also being explored. scielo.br This solvent-free method can lead to shorter reaction times and reduced waste. scielo.br For instance, the α-bromination of acetophenone (B1666503) has been successfully achieved with high yield by grinding the reactants together with a catalytic amount of p-toluenesulfonic acid. scielo.br

Other green strategies include microwave-assisted synthesis and continuous flow processes. mdpi.com Microwave irradiation can significantly shorten reaction times from hours to minutes, while continuous flow systems offer better control over reaction conditions and can be more easily automated and scaled up. mdpi.com The use of alternative, less hazardous solvents is also a key area of investigation.

The table below summarizes some of the greener synthetic approaches being explored for the synthesis of α-bromoketones.

| Method | Key Features | Advantages |

| Mechanochemistry | Solvent-free, uses mechanical grinding. | Reduced waste, shorter reaction times, high yields. scielo.br |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation as an energy source. | Drastically reduced reaction times. mdpi.com |

| Continuous Flow Chemistry | Reactions are carried out in a continuous stream. | Enhanced control, automation, and scalability. mdpi.com |

| Use of N-bromosuccinimide (NBS) | Employs a solid, safer brominating agent. | Easier handling and improved reaction control. scielo.br |

Advanced Mechanistic Investigations into Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. The reactivity of this compound is primarily centered around the electrophilic α-carbon and the carbonyl group. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack, a fundamental step in many organic reactions.

Advanced analytical techniques are being employed to elucidate the intricate details of these transformations. For example, crystallographic studies of related α-bromoketones, such as 2-bromo-1-(4-hydroxyphenyl)ethanone and 2-bromo-1-(4-methoxyphenyl)ethanone, have provided valuable insights into their molecular structures and intermolecular interactions, like hydrogen bonding. nih.govresearchgate.net This information helps in understanding how the substituent on the phenyl ring influences the compound's reactivity.

Computational chemistry is also playing an increasingly important role in mechanistic studies. By modeling the reaction pathways, researchers can predict transition states and intermediates, providing a theoretical framework to complement experimental observations. These computational models can help in understanding the subtle electronic effects of the ethyl group at the para position of the phenyl ring.

Broadening the Scope of Bioactive Derivatization for Enhanced Therapeutic Potential

This compound serves as a versatile building block for the synthesis of a wide range of organic molecules with potential therapeutic applications. Its derivatives are being investigated for various biological activities, including anticancer and antimicrobial properties. The core structure can be readily modified to create a library of new compounds for biological screening.

One area of focus is the synthesis of heterocyclic compounds, which are known to exhibit diverse pharmacological activities. For instance, α-bromoketones are key intermediates in the synthesis of imidazo[1,2-α]pyridines and thiazoles, classes of compounds with known biological importance. scielo.brresearchgate.netnbinno.com The ethyl group on the phenyl ring can be systematically varied to explore its impact on biological activity, a common strategy in medicinal chemistry to optimize lead compounds.

Furthermore, the introduction of other functional groups through nucleophilic substitution at the α-carbon can lead to novel derivatives with enhanced potency and selectivity. For example, the synthesis of Mannich bases from related ketones has been shown to produce compounds with significant antimicrobial activity. researchgate.net The exploration of such derivatization strategies is a key focus for discovering new drug candidates.

Integration of In Silico Modeling with Experimental Approaches for Rational Compound Design

The integration of computational methods, or in silico modeling, with traditional experimental work is revolutionizing the process of drug discovery and materials science. For a molecule like this compound, computational tools can be used to predict its properties and guide the design of new derivatives with desired characteristics.

Molecular docking studies, for example, can simulate the interaction of a potential drug molecule with its biological target, such as a protein or enzyme. This allows researchers to predict the binding affinity and mode of action of a compound before it is even synthesized, saving significant time and resources. By understanding the structure-activity relationship (SAR), chemists can make more informed decisions about which modifications to the parent molecule are most likely to lead to improved therapeutic efficacy.

In addition to drug design, in silico modeling can also be applied to predict the physical and chemical properties of materials. For instance, the electronic and optical properties of molecules containing the this compound framework could be calculated to assess their potential use in materials science applications. This predictive power allows for a more rational and targeted approach to the design of novel compounds.

Exploration in Novel Materials Science Applications

While the primary research focus for this compound and its analogs has been in organic synthesis and medicinal chemistry, there is growing interest in their potential applications in materials science. The inherent reactivity and structural features of this class of compounds make them attractive candidates for the development of new materials with unique properties.

For example, α-haloketones are precursors for the synthesis of symmetrical pyridines, which possess interesting electronic and optical properties relevant to materials science. nbinno.com The ability to introduce different functional groups onto the phenyl ring allows for the fine-tuning of these properties. Derivatives of similar compounds, such as 2-bromo-1-(4-(methylthio)phenyl)ethanone, have shown potential in the development of advanced materials like polymers and coatings, as well as in dye chemistry. chemimpex.com

The investigation into the liquid crystalline properties of derivatives, or their use as building blocks for constructing complex supramolecular architectures, are other potential avenues of research. The versatility of the α-bromoketone moiety provides a platform for creating a diverse range of molecular structures that could find applications in fields such as organic electronics and sensor technology.

常见问题

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-Bromo-1-(4-ethylphenyl)ethanone?

- Methodological Answer : A common approach involves bromination of the parent ketone (1-(4-ethylphenyl)ethanone) using bromine (Br₂) in chloroform (CHCl₃). The reaction is typically conducted at room temperature, followed by sequential washing with sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine. Recrystallization from diethyl ether (Et₂O) or ethanol (EtOH) yields the purified product . Adjust reaction time and stoichiometry (e.g., 0.9–1.0 eq Br₂) to optimize yield and minimize side reactions.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/MSHA-certified respirators to avoid inhalation of fine powders .

- Handling : Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.

- Storage : Store in a freezer (-20°C) under inert gas (e.g., N₂ or Ar) to prevent decomposition .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How can the purity of synthesized this compound be validated?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm.

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., carbonyl peak at ~200 ppm in ¹³C NMR) and FT-IR (C=O stretch at ~1700 cm⁻¹).

- Melting Point : Compare observed melting point (e.g., ~128°C for analogs ) with literature values.

Advanced Research Questions

Q. How can contradictions in reaction yields during synthesis under varying conditions be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (solvent polarity, temperature, Br₂ equivalents). For example, switching from CHCl₃ to DCM may reduce side reactions in bromination .

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify intermediate formation.

- Statistical Validation : Apply ANOVA to determine significant factors affecting yield .

Q. What is the influence of aryl substituents on the reactivity of 2-Bromo-1-(aryl)ethanone derivatives in nucleophilic substitutions?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in 2,4-dichlorophenyl derivatives ) enhance electrophilicity at the carbonyl carbon, accelerating SN₂ reactions.

- Steric Effects : Bulky substituents (e.g., -OCH₃ in 4-methoxyphenyl analogs ) may hinder nucleophilic attack.

- Experimental Validation : Compare reaction rates of derivatives (e.g., 4-ethyl vs. 4-methoxy) using kinetic studies with a standardized nucleophile (e.g., NaN₃).

Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol/ether mixtures improves crystal quality.

- Data Collection : Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to reduce thermal motion .

- Refinement : Employ SHELXL for structure solution, focusing on resolving disorder in the ethyl or bromo groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。